BenchChemオンラインストアへようこそ!

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine

Lipophilicity LogP Drug Design

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine (CAS 953780-33-1 for the (R)-enantiomer freebase) is a chiral pyridinyl alkylamine building block with the molecular formula C₉H₁₁F₃N₂O and a molecular weight of 220.19 g/mol. The compound features a 2,2,2-trifluoroethoxy substituent at the 5-position of the pyridine ring and a chiral α-methyl amine side chain.

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
Cat. No. B12959305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine
Molecular FormulaC9H11F3N2O
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)OCC(F)(F)F)N
InChIInChI=1S/C9H11F3N2O/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12/h2-4,6H,5,13H2,1H3
InChIKeyGWMLEFYJEKOQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine: A Critical Chiral Intermediate for Selective T-Type Calcium Channel Antagonists


1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine (CAS 953780-33-1 for the (R)-enantiomer freebase) is a chiral pyridinyl alkylamine building block with the molecular formula C₉H₁₁F₃N₂O and a molecular weight of 220.19 g/mol . The compound features a 2,2,2-trifluoroethoxy substituent at the 5-position of the pyridine ring and a chiral α-methyl amine side chain. Its primary documented application is as a key synthetic intermediate in the preparation of pyridyl amide T-type calcium channel antagonists, most notably the clinical candidate TTA-A2 [(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide] [1]. This compound class has demonstrated therapeutic potential in epilepsy, sleep disorders, neuropathic pain, and metabolic disorders [2].

Why Generic Substitution of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine Is Not Feasible for T-Type Calcium Channel Programs


The 5-position substituent on the pyridine ring of this intermediate directly dictates the pharmacological profile of the final T-type calcium channel antagonist. The 2,2,2-trifluoroethoxy group is specifically claimed in multiple patents (e.g., EP2010493B1, US20110112064A1) as a preferred embodiment for achieving high potency (IC₅₀ ~89–100 nM) and ~300-fold selectivity for Cav3 (T-type) channels over high-voltage activated calcium channels (Cav1 and Cav2) in the resulting amide drug candidates such as TTA-A2 [1][2]. Substituting this intermediate for the structurally similar but electronically and sterically distinct methoxy analog (CAS 953780-25-1) would yield a compound with significantly different lipophilicity (logP ~1.1 for methoxy vs. ~2.74 for trifluoroethoxy), altered metabolic stability, and critically, a loss of the PXR activation reduction profile that distinguishes TTA-A2 from earlier-generation T-type blockers . Direct head-to-head SAR data within the patent family demonstrate that the trifluoroethoxy substitution is essential for maintaining the desired potency-selectivity-PXR triad [1].

Quantitative Differentiation Evidence for 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: Trifluoroethoxy vs. Methoxy Intermediate Drives Membrane Permeability of Downstream Drug Candidates

The (R)-trifluoroethoxy intermediate (CAS 953780-33-1) exhibits a calculated LogP of approximately 2.74, compared to a LogP of approximately 1.11 for the (R)-methoxy analog (CAS 953780-25-1). This 1.63 log unit difference corresponds to a roughly 40-fold increase in octanol-water partition coefficient, significantly enhancing passive membrane permeability. The increased lipophilicity is directly reflected in the favorable CNS penetration of the final drug substance TTA-A2, which demonstrates oral bioavailability and brain exposure sufficient to modulate thalamocortical network activity in vivo. [1]

Lipophilicity LogP Drug Design CNS Penetration T-Type Calcium Channel

Enabling Potency and Isoform Selectivity: TTA-A2 Derived from Trifluoroethoxy Intermediate Shows Defined Cav3 Channel IC₅₀ Values

The downstream amide product TTA-A2, synthesized directly from (R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethanamine, exhibits well-characterized potency against all three T-type calcium channel isoforms in patch-clamp electrophysiology assays. TTA-A2 blocks Cav3.1, Cav3.2, and Cav3.3 with IC₅₀ values of 89 nM, 92 nM, and 98 nM, respectively, at holding potentials of -80 to -100 mV. [1] Critically, TTA-A2 demonstrates approximately 300-fold selectivity for Cav3 channels over high-voltage activated calcium channels (Cav1.2, Cav2.1, Cav2.2, and Cav2.3), which all show IC₅₀ values greater than 30 μM. [1][2] In contrast, the earlier generation selective T-type blocker TTA-P2, while also potent (IC₅₀ = 22–100 nM), represents a distinct chemical scaffold not dependent on this intermediate. [3]

Ion Channel Pharmacology Electrophysiology Cav3.1 Cav3.2 Cav3.3 Selectivity

Reduced Pregnane X Receptor (PXR) Activation: A Key Differentiator Enabled by the Trifluoroethoxy Scaffold

A critical differentiator of TTA-A2, for which this compound serves as the essential intermediate, is its reduced activation of the pregnane X receptor (PXR) compared to earlier T-type calcium channel antagonists. PXR activation leads to CYP3A4 induction and potential drug-drug interactions, a liability that limited the development of previous compounds in this class. [1] TTA-A2 was specifically optimized to minimize PXR activation while retaining high T-type channel potency, a profile attributed in part to the 5-trifluoroethoxy substitution on the pyridine ring. [1][2] This reduced PXR liability has been documented in multiple vendor technical datasheets and primary literature as a distinctive feature of TTA-A2 relative to predecessor compounds.

Drug-Drug Interaction PXR Activation CYP3A4 Induction Safety Pharmacology ADME

Chiral Purity and Enantiomeric Specification: (R)-Enantiomer as the Pharmacologically Relevant Form

The (R)-enantiomer (CAS 953780-33-1) is the stereochemically defined form required for synthesizing the bioactive conformation of T-type calcium channel antagonists. The (S)-enantiomer (CAS 1257122-91-0) and racemate (CAS 1566198-94-4) are also commercially available, but the downstream pharmacology is stereospecific: the (R)-configuration at the α-methyl carbon is essential for high-affinity binding to Cav3 channels. [1] Commercially, the (R)-enantiomer freebase is available at ≥97% purity from multiple suppliers (e.g., Chemenu catalog number CM530815 at 97% purity; Synblock at NLT 98%), with supporting analytical documentation including NMR, HPLC, and LC-MS. The hydrochloride salt form (CAS 1294519-40-6) offers improved handling and solubility for coupling reactions.

Chiral Synthesis Enantiomeric Purity Stereochemistry Quality Control GMP

Best-Fit Research and Procurement Scenarios for 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine


Synthesis of TTA-A2 and Congeneric T-Type Calcium Channel Antagonists for CNS Disorder Research

This compound is the definitive intermediate for synthesizing TTA-A2 and structurally related pyridyl amide T-type calcium channel antagonists. Programs targeting sleep disorders (insomnia, narcolepsy), epilepsy, neuropathic pain, Parkinson's disease, essential tremor, or metabolic disorders where T-type channel modulation is implicated should prioritize this specific intermediate to ensure access to the validated potency (Cav3 IC₅₀ ~89–98 nM), selectivity (>300-fold over Cav1/Cav2), and reduced PXR activation profile documented in the primary literature [1][2].

Structure-Activity Relationship (SAR) Studies Exploring 5-Position Substituent Effects on Ion Channel Pharmacology

For medicinal chemistry teams systematically exploring the SAR of the pyridine 5-position in T-type calcium channel antagonists, this compound serves as the reference standard representing the optimal trifluoroethoxy substitution. Comparative studies against the methoxy (LogP ~1.11), ethoxy, propoxy, and fluoromethoxy analogs described in EP2010493B1 can be conducted to quantify the contribution of the trifluoroethoxy group to potency, selectivity, metabolic stability, and PXR activation [1][3].

In Vivo Pharmacological Tool Compound Preparation for Target Validation Studies

Research groups conducting in vivo target validation studies of T-type calcium channels in rodent models require multi-gram quantities of enantiomerically pure intermediate to prepare TTA-A2 for oral dosing studies. The documented oral bioavailability (~20–25% in rodents), CNS penetration, and in vivo efficacy in models of sleep/wake regulation, diet-induced obesity, and seizure provide a strong scientific rationale for prioritizing this intermediate when establishing internal pharmacology tool compound supply chains [1][2].

Development of Custom Amide Libraries via Parallel Synthesis

The primary amine functionality of this intermediate enables rapid diversification through amide coupling with diverse carboxylic acids or acyl chlorides. Contract research organizations and pharmaceutical discovery groups building focused amide libraries around the trifluoroethoxypyridine scaffold can leverage the commercial availability of this intermediate at ≥97% purity with full analytical documentation (NMR, HPLC, LC-MS) to support parallel synthesis workflows targeting novel T-type channel antagonists with improved subtype selectivity or pharmacokinetic properties [3].

Quote Request

Request a Quote for 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.